Product packaging for 2-Ethynyl-1H-indole(Cat. No.:CAS No. 75258-11-6)

2-Ethynyl-1H-indole

Cat. No.: B2577084
CAS No.: 75258-11-6
M. Wt: 141.173
InChI Key: VYWBXQOYASJNLB-UHFFFAOYSA-N
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Description

2-Ethynyl-1H-indole (CAS 75258-11-6) is a high-value chemical building block prized in medicinal chemistry and organic synthesis for its versatile ethynyl functional group. This compound features the 1H-indole scaffold, a privileged structure in drug discovery due to its presence in numerous natural products and pharmaceuticals . The ethynyl substituent at the 2-position makes this molecule a crucial precursor in metal-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, which is extensively used to create conjugated molecular architectures for new materials and biological probes . Its molecular formula is C₁₀H₇N, and it has a molecular weight of 141.17 g/mol . In research and development, this compound serves as a key intermediate for constructing complex, highly functionalized indole derivatives. These synthetic efforts are often directed toward the discovery of novel bioactive molecules, as the indole core is found in compounds with a wide range of biological activities, including potential anticancer, antimicrobial, and neuropharmacological effects . The ethynyl group allows researchers to efficiently link the indole system to other aromatic and heteroaromatic systems, enabling the rapid exploration of structure-activity relationships. This compound must be handled by qualified professionals and is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N B2577084 2-Ethynyl-1H-indole CAS No. 75258-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWBXQOYASJNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethynyl 1h Indole and Its Advanced Derivatives

Direct Alkynylation Strategies for Indole (B1671886) Nuclei

Direct C-H alkynylation offers an atom-economical and efficient route to introduce an ethynyl (B1212043) group onto the indole scaffold, avoiding the need for pre-functionalization.

C2-Selective C–H Alkynylation Approaches

Achieving selectivity at the C2-position of the indole ring is a significant challenge due to the intrinsic electronic properties that favor reactions at the C3-position. However, specialized catalytic systems have been developed to overcome this hurdle.

A notable advancement in C2-selective alkynylation involves the use of a cobalt(III) catalyst. nih.govacs.orgacs.org This method employs a pyrimidyl directing group on the indole nitrogen to steer the alkynylation specifically to the C2 position. The reaction utilizes a hypervalent iodine-alkyne reagent, such as 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), as the alkyne source. acs.orgacs.org

The reaction conditions are typically redox-neutral and tolerate a wide array of functional groups on the indole ring, including halides (-F, -Cl, -Br), esters (-CO2Me), and nitriles (-CN). nih.govacs.orgacs.org The process is robust, providing a reliable pathway to C2-alkynylated indoles. nih.govacs.org A key advantage of this protocol is the straightforward removal of both the N-pyrimidyl directing group and the triisopropylsilyl (TIPS) protecting group in a one-pot procedure, yielding the desired 2-ethynyl-1H-indole. acs.orgacs.org For instance, a gram-scale reaction has been demonstrated to proceed smoothly, highlighting its synthetic utility. acs.org

A typical catalytic system involves [CoCp*(CO)I2] as the catalyst, AgF as an additive, and Mg(OCH3)2 as a base in a solvent like CF3CH2OH at elevated temperatures. acs.org Control experiments have confirmed the necessity of the cobalt catalyst for the reaction to proceed. acs.org

Table 1: Cobalt(III)-Catalyzed C2-Alkynylation of Indoles

Catalyst Alkyne Source Directing Group Key Features Ref

This table summarizes the key components and features of the cobalt-catalyzed C2-alkynylation of indoles.

Palladium catalysis has also been successfully applied to the direct C2-alkynylation of indoles. researchgate.netdatapdf.comacs.org Similar to the cobalt-catalyzed methods, these protocols often utilize hypervalent iodine reagents like TIPS-EBX. researchgate.netdatapdf.comacs.orgepfl.ch This approach provides a direct and convenient route to substituted 2-alkynyl indoles with very high C2 selectivity. researchgate.netdatapdf.comacs.org

A significant advantage of this palladium-catalyzed reaction is its orthogonality to traditional Pd(0) cross-coupling reactions, as it tolerates bromide and iodide substituents on the indole core. researchgate.netdatapdf.comacs.org The reaction proceeds at room temperature under an air atmosphere, making it experimentally convenient. researchgate.net The catalyst of choice is often a Pd(II) salt, such as Pd(MeCN)4(BF4)2. researchgate.netepfl.ch

The scope of this method is broad, accommodating various N-alkylated indoles. datapdf.com The triisopropylsilyl protecting group on the alkyne is crucial for the reaction's success and can be readily removed post-alkynylation to furnish the terminal alkyne, which is available for further synthetic transformations. researchgate.netdatapdf.comacs.org

Table 2: Palladium-Catalyzed C2-Alkynylation of N-Alkylated Indoles

Catalyst Alkynylating Reagent Key Features Ref

This table highlights the essential components and advantages of the palladium-catalyzed C2-alkynylation of indoles.

Cyclization Reactions to Construct the this compound Scaffold

An alternative to direct functionalization is the construction of the indole ring itself from appropriately substituted precursors, a strategy that can directly install the desired ethynyl group at the C2-position.

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metals, particularly palladium, play a pivotal role in catalyzing the cyclization of ortho-substituted anilines to form the indole nucleus.

The cyclization of 2-alkynylanilines is a powerful and versatile method for synthesizing 2-substituted indoles. mdpi.commdpi.com This approach often begins with a Sonogashira cross-coupling reaction between an ortho-haloaniline and a terminal alkyne to generate the 2-alkynylaniline precursor. mdpi.com Subsequent intramolecular cyclization, catalyzed by a palladium species, yields the indole ring. mdpi.com

These reactions can be performed in various solvents, including aqueous micellar media using surfactants like TPGS-750-M, which offers a greener alternative to traditional organic solvents. mdpi.com In some instances, Pd(OAc)2 alone can catalyze the cyclization of unprotected 2-alkynylanilines. mdpi.com The reaction conditions, such as the heating method (conventional vs. microwave), can influence the reaction outcome and yield. mdpi.com

Tandem Sonogashira-cyclization reactions have also been developed, allowing for a one-pot synthesis of 2-substituted indoles from ortho-iodoanilines and terminal alkynes. mdpi.com For example, a system of Pd(OAc)2 with a ligand like Xphos in an aqueous micellar environment can facilitate this tandem process. mdpi.com The versatility of this method allows for the synthesis of a wide range of 2-substituted indoles, including those with alkyl, aryl, and heterocyclic substituents. mdpi.com

Furthermore, palladium catalysts can be used for the carbonylative cyclization of 2-alkynylanilines with aryl iodides to produce N-acyl indoles, demonstrating the broad applicability of this strategy. rsc.org

Table 3: Examples of 2-Substituted Indoles Synthesized via Palladium-Catalyzed Cyclization of 2-Alkynylanilines

Starting 2-Alkynylaniline Product Yield Ref
2-(Thiophen-3-ylethynyl)aniline 2-(Thiophen-3-yl)-1H-indole 55% mdpi.com
2-(Oct-1-yn-1-yl)aniline 2-Hexyl-1H-indole 56% mdpi.com

This interactive table provides examples of 2-substituted indoles prepared through palladium-catalyzed cyclization, showcasing the versatility of the method.

Palladium-Catalyzed Cyclizations of 2-Alkynylanilines and Related Precursors
Sonogashira Cross-Coupling/Cyclization Tandem Processes

The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, has been effectively integrated into tandem sequences to construct the indole nucleus. This approach typically involves the coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization to yield the indole ring.

A common strategy begins with the Sonogashira coupling of an o-iodoaniline with an alkyne. mdpi.comresearchgate.net The resulting 2-ethynylaniline (B1227618) derivative can then undergo cyclization to form the indole. For instance, the reaction of o-iodoanilines with terminal alkynes catalyzed by a palladium complex and a copper(I) co-catalyst, followed by cyclization, provides a direct route to 2-substituted indoles. mdpi.comrsc.org Researchers have developed one-pot procedures where the Sonogashira coupling is immediately followed by a cyclization step, streamlining the synthesis. mdpi.comrsc.org For example, unprotected o-iodoaniline can react with various alkynes in the presence of a palladium catalyst and triethylamine; subsequent heating with an additional palladium source can induce cyclization to afford the corresponding indoles. mdpi.com

The efficiency of these tandem processes can be influenced by the choice of catalyst, ligands, and reaction conditions. Systems such as Pd(CH₃CN)₂Cl₂ with XPhos have been utilized in aqueous solutions of surfactants like TPGS-750-M, allowing the reaction to proceed under microwave irradiation at moderate temperatures. mdpi.com The use of a palladium-on-carbon catalyst in conjunction with zinc chloride as a co-catalyst offers an alternative to the traditional copper co-catalyst for the synthesis of N-protected indoles from N-tosyl-2-iodoanilines and terminal alkynes. mdpi.com

Table 1: Sonogashira Cross-Coupling/Cyclization Tandem Processes
Starting MaterialsCatalyst SystemKey ConditionsProduct TypeReference
o-Iodoaniline, Terminal AlkynePd(CH₃CN)₂Cl₂, XPhosTPGS-750-M in H₂O, MW, 80 °C2-Substituted-1H-indole mdpi.com
o-Iodoaniline, Terminal AlkynePd(OAc)₂Et₃N, then heat at 100 °C (MW)2-Substituted-1H-indole mdpi.com
N-Tosyl-2-iodoaniline, Terminal Alkyne10% Pd/C, PPh₃, ZnCl₂DMF, 110 °CN-Tosyl-2-substituted-indole mdpi.com
2-Iodoaniline, TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NStepwise synthesis2-Substituted Indole mdpi.com
Cascade C–H Activation and Cyclization Pathways

Cascade reactions involving C–H activation have emerged as an atom-economical and efficient strategy for indole synthesis. These methods avoid the pre-functionalization of starting materials, such as halogenation, which is often required in traditional cross-coupling reactions.

Palladium-catalyzed cascade C–H activation reactions have been successfully employed for the one-step synthesis of various substituted ethyl 2-(1H-indol-2-yl)acetates. longdom.orgresearchgate.net This approach utilizes readily available starting materials and demonstrates excellent functional group compatibility. longdom.org The mechanism often involves the regioselective C-H activation at the C2 position of the indole nucleus. longdom.org For instance, the reaction of anilines with alkynes bearing a removable directing group can lead to the formation of decorated indoles through a C–H/N–H activation strategy catalyzed by nickel, without the need for metal oxidants. rsc.org

Rhodium catalysts have also proven effective in mediating cascade C–H activation and cyclization. nih.gov For example, Rh(III)-catalyzed C–H indolation of 8-methylquinolines with 2-alkynylanilines proceeds via sp³ C–H activation to produce indole-tethered quinoline (B57606) derivatives. nih.gov This methodology can be extended to the C(sp²)–H activation of quinoline-N-oxide, leading to the formation of biologically relevant oxindolyl-quinolines through a cascade involving regioselective alkyne insertion, oxygen-atom-transfer, and intramolecular nucleophilic cyclization. nih.gov

Table 2: Cascade C–H Activation and Cyclization Pathways
Catalyst SystemReactantsKey FeaturesProduct TypeReference
Palladium(II)Indole, Ethyl bromoacetateRegioselective C2-alkylationEthyl 2-(1H-indol-2-yl)acetate longdom.orgresearchgate.net
NickelAniline (B41778) (with removable directing group), AlkyneC–H/N–H activation, oxidant-freeDecorated indoles rsc.org
Rhodium(III)8-Methylquinoline, 2-Alkynylanilinesp³ C–H activationIndole-tethered quinoline nih.gov
Rhodium(III)Quinoline-N-oxide, Methoxybiaryl ynoneC(sp²)–H activation, OAT, cyclizationOxindolyl-quinoline nih.gov
Norbornene-Mediated Palladium Catalysis in Indole Formation

Norbornene plays a crucial role as a transient mediator in palladium-catalyzed C–H functionalization reactions, enabling the synthesis of complex indole structures. The Catellani reaction, which utilizes norbornene, has been adapted for the direct and regioselective C2-alkylation of indoles. longdom.orgnih.gov

This methodology facilitates the regioselective alkylation of the C-H bond adjacent to the NH group in 1H-indoles using primary alkyl bromides, yielding 2-alkyl-1H-indoles under mild conditions. organic-chemistry.org The mechanism involves the formation of an N-norbornene type palladacycle as a key intermediate. nih.gov The oxidative addition of an alkyl bromide to the Pd(II) center of this intermediate is often the rate-determining step. nih.gov This strategy has been successfully applied to the synthesis of various substituted ethyl 2-(1H-indol-2-yl)acetates. researchgate.net Furthermore, this approach has been extended to a one-step synthesis of annulated indoles from (N–H) indoles and dibromoalkanes, proceeding through a C2-alkylation followed by a regioselective cyclization. rsc.org

Table 3: Norbornene-Mediated Palladium Catalysis in Indole Formation
ReactantsCatalyst SystemKey IntermediateProduct TypeReference
1H-Indole, Primary alkyl bromidePalladium/NorborneneN-Norbornene type palladacycle2-Alkyl-1H-indole organic-chemistry.org
Indole, Ethyl bromoacetatePd(PhCN)Cl₂, NorborneneN-Norbornene type palladacycleEthyl 2-(1H-indol-2-yl)acetate researchgate.net
(N–H) Indole, DibromoalkanePalladium/Norbornene-Annulated indoles rsc.org
Copper-Catalyzed Cyclizations from 2-Ethynylaniline Derivatives

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of indoles from 2-ethynylaniline derivatives. These reactions often proceed under mild conditions and exhibit broad substrate scope.

Copper(II) salts have been shown to effectively catalyze the cyclization of 2-ethynylaniline derivatives. organic-chemistry.orgcapes.gov.br For instance, Cu(OAc)₂ is an effective catalyst for synthesizing 1-sulfonylindoles, while Cu(OCOCF₃)₂ is more suitable for primary aniline derivatives. acs.org A notable advancement is the development of a copper(II)-catalyzed cyclization that can be performed at room temperature in a mixture of water and methanol, using 1-ethylpiperidine (B146950) as an additive. organic-chemistry.orgcapes.gov.br This system is particularly effective for bulky substrates and allows for catalyst recycling, making it amenable to large-scale synthesis. organic-chemistry.org

Copper-catalyzed reactions can also be part of tandem processes. For example, the Castro-Stephens reaction, which utilizes copper, can be the final indolization step in a palladium-catalyzed Sonogashira reaction sequence. researchgate.net Furthermore, copper catalysis can facilitate in situ functionalization. A Cu(II)-catalyzed domino coupling/cyclization of 2-alkynylanilines with boronic acids under aerobic conditions allows for the straightforward assembly of 1,2-disubstituted indoles. organic-chemistry.org

Table 4: Copper-Catalyzed Cyclizations from 2-Ethynylaniline Derivatives
CatalystSubstrateKey ConditionsProduct TypeReference
Cu(OAc)₂1-Sulfonyl-2-ethynylaniline-1-Sulfonylindole acs.org
Cu(OCOCF₃)₂Primary 2-ethynylaniline-Indole acs.org
Copper(II) salts2-Ethynylaniline derivativesH₂O/MeOH, 1-ethylpiperidine, RTIndole organic-chemistry.orgcapes.gov.br
CuI2-Alkynyl-N-arylideneanilines, AlcoholsToluene (B28343), 100 °CN-(Alkoxybenzyl)indole researchgate.net
Cu(II)2-Alkynylaniline, Boronic acidAerobic conditions1,2-Disubstituted indole organic-chemistry.org
Gold-Catalyzed Annulation Protocols

Gold catalysts have emerged as powerful tools for the annulation of 2-ethynylaniline derivatives, offering mild reaction conditions and high efficiency.

Gold(III) salts, such as NaAuCl₄·2H₂O, can catalyze the annulation of 2-alkynylanilines in ethanol (B145695) or ethanol-water mixtures at room temperature to produce indole derivatives in good yields. rsc.orgorganic-chemistry.org This methodology can be extended to one-pot protocols for the synthesis of 3-haloindoles. organic-chemistry.org Gold catalysis can also be combined with other transformations in a single pot. For example, the Au(III)-catalyzed cyclization of 2-alkynylanilines can be followed by a Au(I)-catalyzed direct C3-alkynylation using a benziodoxolone reagent, providing a straightforward route to 2-substituted-3-alkynylindoles. beilstein-journals.org

In a different approach, a gold-catalyzed oxidation of the triple bond in 1-(2-ethynylphenyl)-1H-indoles, followed by an acid-promoted intramolecular cyclization at the indole C2 position, leads to the synthesis of indolo[1,2-a]quinolin-5(6H)-ones in good to excellent yields. unimi.itresearchgate.net This transformation is versatile and tolerates a wide array of substituents. unimi.it

Table 5: Gold-Catalyzed Annulation Protocols
Catalyst SystemSubstrateKey TransformationProduct TypeReference
Au(III) salts2-AlkynylanilinesAnnulationIndole derivatives organic-chemistry.org
NaAuCl₄·2H₂O2-AlkynylanilinesHeteroannulationIndole pseudo-C-nucleosides rsc.org
Au(III) / Au(I)2-AlkynylanilinesCyclization / C3-alkynylation2-Substituted-3-alkynylindoles beilstein-journals.org
Gold / Acid1-(2-Ethynylphenyl)-1H-indolesOxidation / CyclizationIndolo[1,2-a]quinolin-5(6H)-ones unimi.itresearchgate.net
Indium-Catalyzed Cyclization Approaches

Indium catalysts provide a unique avenue for the cyclization of 2-ethynylanilines. The outcome of the reaction can be highly dependent on the substituent on the alkyne terminus.

Indium-catalyzed cyclization of 2-ethynylanilines bearing an alkyl or aryl group on the terminal alkyne affords polyfunctionalized indole derivatives in good yields. organic-chemistry.org In contrast, when the alkyne is substituted with a trimethylsilyl (B98337) group or is unsubstituted, the reaction proceeds via an intermolecular dimerization to yield polysubstituted quinoline derivatives. organic-chemistry.org This divergent reactivity highlights the nuanced control that can be exerted in these catalytic systems.

Table 6: Indium-Catalyzed Cyclization Approaches
CatalystSubstrateAlkyne SubstituentProduct TypeReference
Indium2-EthynylanilineAlkyl or ArylPolyfunctionalized indole organic-chemistry.org
Indium2-EthynylanilineTrimethylsilyl or HPolysubstituted quinoline organic-chemistry.org
Explorations of Other Transition Metal Catalysts (e.g., Nickel, Rhodium, Ruthenium)

Beyond the more commonly used palladium, copper, and gold, other transition metals have been explored for the synthesis of this compound and its derivatives, each offering unique reactivity and advantages.

Nickel: Nickel catalysts provide a versatile and cost-effective option for indole synthesis. Nickel-catalyzed alkyne annulations with anilines that have removable directing groups can proceed via a C–H/N–H activation strategy to form decorated indoles with excellent selectivity and without the need for external metal oxidants. rsc.org

Rhodium: Rhodium catalysts have been successfully used in the synthesis of indole derivatives under mild conditions. A rhodium-catalyzed tandem cyclization-addition sequence between 2-ethynylanilines and isocyanates provides 2-substituted indole-3-carboxamides in very good yields at room temperature. organic-chemistry.org This method exhibits broad substrate scope and good functional group compatibility. organic-chemistry.org Additionally, rhodium-catalyzed [2+2+2] cycloadditions of alkynyl-ynamides with carbon disulfide have been developed to synthesize novel indolo-annulated thiopyranethiones. scirp.org

Ruthenium: Ruthenium catalysts are effective for the cyclization of various aniline derivatives to form indoles. For instance, a Ru(II)-catalyzed intermolecular annulation of N-aryl-2-aminopyridines and sulfoxonium ylides provides a simple and efficient route to a wide variety of functionalized indoles. rsc.org Ruthenium catalysts can also mediate the cycloisomerization of 2-alkynylanilides to produce 3-substituted indoles. tandfonline.com Another approach involves the ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzenes, which proceeds through a 1,5-hydrogen shift of a ruthenium-vinylidene intermediate to form indene (B144670) derivatives. organic-chemistry.orgacs.org

Table 7: Other Transition Metal Catalysts in Indole Synthesis
Metal CatalystReaction TypeReactantsProduct TypeReference
NickelAlkyne Annulation (C–H/N–H activation)Anilines (with removable directing group), AlkynesDecorated Indoles rsc.org
RhodiumTandem Cyclization-Addition2-Ethynylanilines, Isocyanates2-Substituted Indole-3-carboxamides organic-chemistry.org
Rhodium[2+2+2] CycloadditionAlkynyl-ynamides, Carbon DisulfideIndolo-annulated Thiopyranethiones scirp.org
Ruthenium(II)Intermolecular AnnulationN-Aryl-2-aminopyridines, Sulfoxonium YlidesFunctionalized Indoles rsc.org
RutheniumCycloisomerization2-Alkynylanilides3-Substituted Indoles tandfonline.com
RutheniumCyclization (1,5-H shift)2-Alkyl-1-ethynylbenzenesIndene Derivatives organic-chemistry.orgacs.org

Metal-Free and Electrocatalytic Cyclization Methods

The movement towards greener and more sustainable chemical manufacturing has spurred the development of synthetic methods that avoid the use of heavy metals, which are often toxic and costly. Electrocatalysis, in particular, has emerged as a powerful tool, utilizing clean electricity to drive chemical transformations.

Electrochemical Intramolecular C(sp²)–H Amination

A notable metal-free approach for the synthesis of the indole core involves an electrochemical intramolecular C(sp²)–H amination. acs.orgnih.govfrontiersin.org This method facilitates a switchable synthesis of both indoline (B122111) and indole derivatives from readily available 2-vinyl anilines. acs.orgnih.gov The process is mediated by iodine, which plays a crucial role in the cyclization cascade. acs.orgorganic-chemistry.org

The reaction is typically carried out in an undivided cell, using electricity as the oxidant, thereby eliminating the need for external chemical oxidants. frontiersin.orgorganic-chemistry.org Optimization studies have identified that using tetramethylammonium (B1211777) iodide (Me₄NI) in a mixture of acetonitrile (B52724) and water, with ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) as an auxiliary electrolyte, provides high yields. organic-chemistry.org The proposed mechanism is believed to proceed through an ionic pathway rather than a radical one. organic-chemistry.org The initial step involves the electrochemical oxidation of iodide to iodine. This is followed by a nucleophilic attack and deprotonation steps to form the cyclized product. organic-chemistry.org A key feature of this methodology is its switchable nature; by selecting different additives, the reaction can be directed to selectively produce either indolines or indoles. acs.orgorganic-chemistry.org

Table 1: Optimized Conditions for Iodine-Mediated Electrochemical C(sp²)–H Amination

Parameter Condition
Mediator Tetramethylammonium Iodide (Me₄NI)
Solvent CH₃CN/H₂O (5/1)
Auxiliary Electrolyte NH₄PF₆
Current 5 mA (constant)

| Key Feature | Metal- and external oxidant-free frontiersin.org |

Dehydrogenative Cyclization of 2-Vinylanilides

Electrocatalysis also enables the efficient dehydrogenative cyclization of 2-vinylanilides to form substituted indoles. organic-chemistry.orgnih.govacs.org This sustainable method often employs an organic redox catalyst, such as phenothiazine, and circumvents the need for external chemical oxidants. organic-chemistry.orgnih.gov The reaction setup typically consists of a reticulated vitreous carbon anode and a platinum cathode in an acetonitrile/water solvent system at elevated temperatures. organic-chemistry.org

The mechanism is understood to proceed via a radical pathway. The electrochemical oxidation of the 2-vinylanilide, facilitated by the organic redox catalyst, generates a nitrogen-centered radical. This radical then undergoes intramolecular cyclization to furnish the indole ring. organic-chemistry.org The protocol demonstrates broad substrate compatibility, allowing for the synthesis of various 3-substituted and 2,3-disubstituted indoles. organic-chemistry.orgacs.org However, limitations have been observed with monosubstituted alkenes and certain N-protected anilides. organic-chemistry.org A significant advantage of this approach is its scalability, highlighting its practical utility in organic synthesis. organic-chemistry.org Furthermore, variations of this method using a recyclable selenium catalyst have been developed, expanding the scope to include the synthesis of functionalized azaindoles under mild, metal- and oxidant-free conditions. nih.gov

Table 2: Key Features of Electrocatalytic Dehydrogenative Cyclization of 2-Vinylanilides

Feature Description Reference
Catalyst Organic redox catalyst (e.g., phenothiazine) or Selenium organic-chemistry.orgnih.gov
Oxidant Electricity (no external chemical oxidant required) organic-chemistry.orgnih.govacs.org
Reaction Type Dehydrogenative Cyclization organic-chemistry.orgnih.gov
Products 3-Substituted and 2,3-disubstituted indoles organic-chemistry.orgacs.org

| Sustainability | Metal-free, avoids stoichiometric waste | organic-chemistry.org |

Modified Madelung Indole Synthesis Strategies

The Madelung synthesis, a classic method involving the high-temperature, base-mediated intramolecular cyclization of N-phenylamides, has been modified to proceed under milder conditions and with greater versatility. wikipedia.org Traditional conditions often require strong bases like sodium or potassium alkoxides at temperatures between 200–400 °C. wikipedia.org

Modern modifications focus on increasing the acidity of the benzylic protons to facilitate anion formation under less harsh conditions. researchgate.net One such strategy involves the introduction of electron-withdrawing groups on the starting N-acyl-o-toluidines. researchgate.net For instance, the Smith-modified Madelung synthesis utilizes organolithium reagents to deprotonate 2-alkyl-N-trimethylsilyl anilines, which then react with esters or carboxylic acids. The resulting N-lithioketamine intermediate undergoes an intramolecular heteroatom Peterson olefination to yield the indole. wikipedia.org

Another advancement is the development of one-pot, two-step procedures. nih.gov For example, 1,2-disubstituted-3-tosylindoles can be synthesized from N-(2-(bromomethyl)phenyl)-N-phenylbenzamides. The process involves a nucleophilic substitution with a sulfinate salt, followed by base-induced cyclization, all within a single reaction vessel. nih.gov This approach is operationally simple and avoids the use of transition metals. nih.gov Copper-catalyzed tandem amidation/cyclization processes have also been designed, expanding the scope of the Madelung-type synthesis from readily available 2-halophenylacetonitriles. clockss.org

Table 3: Comparison of Madelung Synthesis Strategies

Strategy Key Features Base/Reagent Temperature
Classic Madelung Intramolecular cyclization of N-phenylamides Strong base (e.g., NaOEt) 200-400 °C
Smith Modification Uses 2-alkyl-N-trimethylsilyl anilines Organolithium reagents Milder than classic

| One-Pot Modification | One-pot substitution and cyclization | DBN | 100 °C |

Aryl Triazole Ring-Opening and Subsequent Indole Cyclization

A novel, metal-free, two-step synthetic route to indole derivatives has been developed starting from 1-aryl-1H-1,2,3-triazoles. mdpi.comnih.gov This strategy ingeniously repurposes the C4 and C5 atoms of the triazole ring to form the C2 and C3 atoms of the indole core. mdpi.com

The first step of the sequence involves a thermal, metal-free ring-opening of the aryl triazole. mdpi.comresearchgate.net This proceeds through a Dimroth equilibrium, followed by nitrogen extrusion and a Wolff rearrangement to generate a reactive ketenimine intermediate. mdpi.comnih.gov This intermediate can then be trapped by an amine nucleophile to form an N-aryl ethene-1,1-diamine (B14131556). nih.gov

In the second step, the formed N-aryl ethene-1,1-diamine undergoes an oxidative cyclization in the presence of iodine to yield the final 1H-indole product. mdpi.comnih.gov This method allows for the synthesis of indoles bearing substituents at the C2 position. nih.gov The choice of the N-nucleophile used to trap the ketenimine can influence the selectivity of the final product, leading to either 1H-indoles or 1-aryl-1H-indoles. researchgate.net This approach has been successfully applied to the synthesis of complex molecules, including purine-indole-carbazole conjugates. mdpi.com

Advanced Synthetic Methodologies and Sustainable Chemistry Principles

In alignment with the principles of green and sustainable chemistry, significant efforts have been directed towards developing advanced synthetic protocols that maximize efficiency while minimizing waste and energy consumption. One-pot and multicomponent reactions are at the forefront of this endeavor.

One-Pot and Multicomponent Synthesis Protocols

One-pot and multicomponent reactions (MCRs) offer substantial advantages by combining multiple synthetic steps into a single operation, which saves time, reagents, and solvents, and often simplifies purification procedures. acs.orgekb.eg

Several multicomponent strategies have been devised for the de novo synthesis of the indole nucleus. One innovative two-step, one-pot reaction involves an Ugi multicomponent reaction between anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. The resulting intermediate undergoes an acid-induced cyclization to deliver the indole core under mild conditions in ethanol, without the need for a metal catalyst. rsc.org Another example is a four-component reaction of arylglyoxal, a 1,3-dicarbonyl compound, indole, and an aromatic amine, which yields polysubstituted pyrroles attached to an indole scaffold in a chromatography- and catalyst-free manner. acs.org

Palladium-catalyzed one-pot reactions are also prevalent for constructing 2-substituted indoles. A common approach is the heteroannulation of o-haloanilines with terminal alkynes, such as phenylacetylene. nih.gov This reaction, often a tandem Sonogashira coupling followed by intramolecular cyclization, can be performed under mild conditions. nih.govmdpi.com For instance, the synthesis of 2-arylindoles can be achieved using a Pd(PPh₃)₂Cl₂ catalyst in DMF at room temperature. nih.gov Gold catalysis has also been employed in one-pot sequences; for example, the oxidation of a triple bond in 1-(2-ethynylphenyl)-1H-indoles followed by an acid-promoted intramolecular cyclization yields complex indolo[1,2-a]quinolin-5(6H)-ones. unimi.it These methods highlight the power of one-pot protocols to rapidly build molecular complexity from simple starting materials. nih.govunimi.it

Table 4: Examples of One-Pot and Multicomponent Indole Syntheses

Reaction Type Components/Starting Materials Catalyst/Conditions Product Type Reference
Ugi MCR/Cyclization Aniline, glyoxal dimethyl acetal, formic acid, isocyanide Acid, Ethanol Indole core rsc.org
Four-Component Reaction Arylglyoxal, 1,3-dicarbonyl, indole, amine Heat, green solvent Indole-pyrrole conjugates acs.org
Tandem Sonogashira/Cyclization o-Haloaniline, terminal alkyne Pd(PPh₃)₂Cl₂, CuI, Et₃N 2-Substituted indoles nih.gov

| One-Pot Gold/Acid Catalysis | 1-(2-Ethynylphenyl)-1H-indole | Gold catalyst, Acid | Indolo[1,2-a]quinolin-5(6H)-ones | unimi.it |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering advantages such as significantly reduced reaction times, improved yields, and cleaner reaction profiles. nih.govscielo.org.mx The application of microwave irradiation in the synthesis of indole derivatives, particularly through the cyclization of 2-alkynylanilines, has been a subject of considerable research. nih.govresearchgate.net

The mechanism behind MAOS involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. scielo.org.mxsciforum.net This efficient energy transfer can positively influence polar intermediates, which are common in reactions like the Madelung indole synthesis. sciforum.net Research has shown that microwave irradiation can successfully promote the cycloisomerization of 2-alkynylaniline derivatives in water without the need for any added metal catalyst, acid, or base—a feat not achievable through conventional heating methods. researchgate.net

In palladium-catalyzed oxidative cyclization reactions for preparing indole-3-carboxylate (B1236618) derivatives, microwave heating has demonstrated superior results compared to conventional oil bath heating. For instance, the synthesis of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate from its corresponding arylenamide precursor under microwave irradiation was completed in just 1 hour with a 92% yield, whereas conventional heating required 3 hours to achieve a 75% yield. mdpi.com This efficiency is a common theme across various substituted anilines, highlighting the utility of MAOS in generating diverse indole structures. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Indole Synthesis mdpi.com

EntryStarting EnamineProductHeating MethodTime (h)Yield (%)
1Methyl-(Z)-3-((4-chlorophenyl)imino)butanoateMethyl 5-chloro-2-methyl-1H-indole-3-carboxylateMicrowave190
2Methyl-(Z)-3-((4-chlorophenyl)imino)butanoateMethyl 5-chloro-2-methyl-1H-indole-3-carboxylateConventional1673
3Methyl-(Z)-3-((2,4-dichlorophenyl)imino)butanoateMethyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylateMicrowave193
4Methyl-(Z)-3-((2,4-dichlorophenyl)imino)butanoateMethyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylateConventional385
5Methyl-(Z)-3-((4-nitrophenyl)imino)butanoateMethyl 2-methyl-5-nitro-1H-indole-3-carboxylateMicrowave192
6Methyl-(Z)-3-((4-nitrophenyl)imino)butanoateMethyl 2-methyl-5-nitro-1H-indole-3-carboxylateConventional375

Aqueous Micellar Medium Reactions

The use of aqueous micellar media represents a significant advancement in green chemistry, particularly for transition metal-catalyzed reactions that traditionally suffer from the poor solubility of organic substrates in water. Surfactants form micelles in water, creating nanoreactors that can solubilize nonpolar organic compounds and facilitate reactions. bohrium.commdpi.com

A highly effective method for the synthesis of 2-substituted indoles involves the palladium-catalyzed cyclization of unprotected 2-alkynylanilines in a 3% aqueous solution of the surfactant TPGS-750-M. bohrium.commdpi.comresearchgate.net This approach is notable because it avoids the need for protecting groups on the aniline nitrogen, thereby improving atom economy by eliminating protection and deprotection steps. bohrium.com The reaction proceeds efficiently using palladium(II) acetate (B1210297) as the sole catalyst, without the need for additional ligands. mdpi.comresearchgate.net

Interestingly, the mode of heating has a significant impact on the reaction's success. For many substrates, conventional heating at 80°C provides better yields and fewer by-products compared to microwave dielectric heating. bohrium.comresearchgate.net The reaction is also sensitive to the presence of an acid, with acetic acid generally improving yields. bohrium.com This micellar catalysis approach has also been extended to a one-pot, tandem Sonogashira coupling and cyclization reaction to produce indoles directly from iodoanilines and terminal alkynes. bohrium.commdpi.com

Table 2: Synthesis of 2-Substituted Indoles in Aqueous Micellar Medium bohrium.com

EntryStarting o-AlkynylanilineProductHeating MethodTime (h)Yield (%)
1o-[2-(4-Methoxy-3-tolyl)ethynyl]aniline2-(4-Methoxy-3-methylphenyl)-1H-indoleConventional (80°C)678
2o-[2-(4-Methoxy-3-tolyl)ethynyl]aniline2-(4-Methoxy-3-methylphenyl)-1H-indoleMicrowave (80°C, PowerMax off)170
32-(Phenylethynyl)aniline2-Phenyl-1H-indoleConventional (80°C)682
42-((4-Fluorophenyl)ethynyl)aniline2-(4-Fluorophenyl)-1H-indoleConventional (80°C)675
52-((3-Chlorophenyl)ethynyl)aniline2-(3-Chlorophenyl)-1H-indoleConventional (80°C)665

Solid-State Synthesis via Grindstone Technique for Indole Derivatives

The grindstone technique, a form of mechanochemistry, is an environmentally benign method for conducting organic synthesis. medcraveonline.commedcraveonline.com It involves the grinding of reactants together, often in a solvent-free environment, using a mortar and pestle. medcraveonline.commedcraveonline.com The activation energy required for the reaction is supplied by the friction generated during grinding, which promotes efficient mixing and close contact between molecules. medcraveonline.com This method is advantageous due to its simplicity, reduced pollution, lower cost, and often results in enhanced reaction rates and higher yields compared to conventional solution-based methods. medcraveonline.comjocpr.com

This solvent-free approach has been successfully applied to the multi-component synthesis of various indole derivatives. For example, spiro indole derivatives have been prepared in excellent yields by grinding isatin, malononitrile, and a thione derivative with a few drops of piperidine (B6355638) as a catalyst. medcraveonline.commedcraveonline.com The reaction proceeds rapidly at room temperature, often solidifying within 10-15 minutes, which indicates the completion of the reaction. medcraveonline.com The work-up procedure is remarkably simple, typically involving only washing the solid product with cold water. medcraveonline.commedcraveonline.com

Similarly, the grindstone method has been used for the Claisen-Schmidt condensation to produce indolyl chalcones. jocpr.com Grinding a 3-acetyl-2-aryl-1H-indole with an aryl aldehyde and a catalyst like Mg(HSO₄)₂ can yield the desired product in 10-20 minutes in an exothermic reaction. jocpr.com

Table 3: Grindstone Synthesis of Indole Derivatives

Product TypeReactantsCatalystTime (min)Key FindingsReference(s)
Spiro Indole DerivativesIsatin, Malononitrile, RhodaninePiperidine10-15Reaction completes in 15 mins; simple water wash work-up. medcraveonline.com, medcraveonline.com
Indolyl Chalcones3-Acetyl-2-aryl-1H-indoles, Aryl aldehydesMg(HSO₄)₂10-20Exothermic reaction; tacky solid forms. jocpr.com
Indole Phenyl PyrazolesIndolylchalcone, Phenyl hydrazineGlacial Acetic AcidNot SpecifiedHigher yields and shorter reaction times than classical heating. researchgate.net

Strategic Application of Protective Groups in Ethynyl Indole Synthesis

In the multi-step synthesis of complex molecules like substituted 2-ethynyl-1H-indoles, the strategic use of protecting groups for the indole nitrogen is often crucial. The NH group of indole is acidic and can interfere with various reagents and reaction conditions, such as those involving strong bases or organometallic species. researchgate.net An appropriately chosen protecting group can mask the reactivity of the NH proton, enabling desired transformations at other positions of the indole ring, and can then be removed under mild conditions to yield the N-unsubstituted indole. researchgate.netorganic-chemistry.org

Electron-withdrawing groups are commonly employed for this purpose. For instance, the tosyl (Ts) and tert-butoxycarbonyl (Boc) groups are frequently used. mdpi.comresearchgate.net These groups can facilitate certain reactions; for example, an electron-withdrawing group on the nitrogen allows for the mild and selective C2-halogenation of the indole ring. organic-chemistry.org

A notable strategy involves the use of the 2-phenylsulfonylethyl group. researchgate.net This group is stable under various synthetic conditions but can be readily cleaved from the indole nitrogen by treatment with a base like potassium tert-butoxide, regenerating the free NH. researchgate.net Similarly, the N-(2-ethoxycarbonylethyl) group can be used, which is also removed under basic conditions. researchgate.net The choice of protecting group is critical, as some reactions may fail with an unprotected NH group or with an inappropriate protecting group. For example, certain palladium-catalyzed annulation reactions stop at the Sonogashira coupling stage if a free aniline is used, whereas the reaction proceeds to completion with a protected aniline. mdpi.com

Table 4: Common Nitrogen Protecting Groups in Indole Synthesis

Protecting Group (PG)AbbreviationIntroduction MethodRemoval ConditionsKey AdvantagesReference(s)
p-ToluenesulfonylTsReaction with Tosyl chloride (TsCl) in the presence of a base.Reductive cleavage (e.g., Mg/MeOH) or strong base.Increases acidity of N-H, stable to many reagents. mdpi.com, researchgate.net
tert-ButoxycarbonylBocReaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O).Acidic conditions (e.g., TFA) or heating.Easily removed, tolerated in many reactions. mdpi.com, researchgate.net
2-Phenylsulfonylethyl-Conjugate addition of anilines to phenyl vinyl sulfone.Base-mediated elimination (e.g., t-BuOK).Readily removed under basic conditions. researchgate.net
BenzylBnReaction with Benzyl bromide (BnBr) in the presence of a base.Hydrogenolysis (e.g., H₂, Pd/C).Stable to a wide range of non-reductive conditions. researchgate.net

Reactivity and Transformational Chemistry of 2 Ethynyl 1h Indole

Chemical Transformations at the Ethynyl (B1212043) Moiety

The terminal alkyne of 2-ethynyl-1H-indole is a hub of reactivity, amenable to a variety of addition and cycloaddition reactions. These transformations provide a powerful means to introduce diverse functionalities and construct novel molecular architectures.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govorganic-chemistry.org This reaction is characterized by its reliability, specificity, and biocompatibility, making it a favored strategy for the conjugation of molecular fragments. nih.govjetir.org In the context of this compound derivatives, the CuAAC reaction provides a straightforward route to novel indole-triazole hybrids.

The reaction typically proceeds under mild conditions, often in the presence of a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). researchgate.netnih.gov The scope of the reaction is broad, tolerating a wide range of functional groups on both the azide (B81097) and the alkyne partners. organic-chemistry.org For instance, the reaction of 2-aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehydes with various aryl azides in the presence of a copper catalyst leads to the corresponding 1,2,3-triazole-linked indole (B1671886) derivatives in good to excellent yields. researchgate.netresearchgate.net The choice of catalyst, solvent, and temperature can influence the reaction efficiency. researchgate.net

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives

This compound DerivativeAzideCatalystReducing AgentSolventTemperature (°C)Yield (%)Reference
2-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde1-Azido-3-nitrobenzeneCu(OAc)₂Sodium AscorbateEthanol (B145695)7090 researchgate.net
2-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde1-Azido-4-nitrobenzeneCu(OAc)₂Sodium AscorbateEthanol7092 researchgate.net
2-Phenyl-1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde1-Azido-3-nitrobenzeneCu(OAc)₂Sodium AscorbateEthanol7085 researchgate.net
2-Phenyl-1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde1-Azido-4-nitrobenzeneCu(OAc)₂Sodium AscorbateEthanol7088 researchgate.net

Hydroamination and Related Addition Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for the synthesis of nitrogen-containing compounds. The ethynyl group of this compound and its derivatives can undergo both intermolecular and intramolecular hydroamination reactions, providing access to a variety of functionalized indoles and fused heterocyclic systems.

Intramolecular hydroamination of 2-alkynylanilines, which are structurally related to this compound, has been shown to be an effective method for the synthesis of 2-substituted indoles. For example, borane (B79455) catalysts such as B(C₆F₅)₃ can efficiently catalyze the intramolecular hydroamination of 2-alkynyl anilines to afford the corresponding indole derivatives in good to excellent yields.

While specific examples of intermolecular hydroamination directly on this compound are less common in the reviewed literature, the general reactivity of alkynes towards hydroamination suggests that this is a feasible transformation. The addition of amines to the alkyne would lead to the formation of enamines, which are versatile synthetic intermediates.

Table 2: Examples of Hydroamination and Related Addition Reactions

SubstrateReagent/CatalystProduct TypeYield (%)Reference
2-AlkynylanilinesB(C₆F₅)₃ (5 mol%)2-Substituted IndolesGood to Excellent

Gold-Catalyzed Oxidation and Subsequent Intramolecular Cyclization

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. In the case of this compound and its derivatives, gold catalysis can facilitate intramolecular cyclization reactions, leading to the formation of complex, fused heterocyclic systems. These reactions often proceed through a cascade mechanism, where the initial gold-catalyzed activation of the alkyne is followed by one or more subsequent bond-forming events.

For example, the gold-catalyzed reaction of 1-(indol-2-yl)-3-alkyn-1-ols undergoes a smooth cyclization in toluene (B28343) at room temperature to afford carbazole (B46965) derivatives in high yields. organic-chemistry.orgnih.gov The proposed mechanism involves the coordination of the gold catalyst to the alkyne, which then undergoes a nucleophilic attack by the indole ring to form a six-membered intermediate. Subsequent dehydration leads to the aromatic carbazole core. organic-chemistry.org

Table 3: Examples of Gold-Catalyzed Intramolecular Cyclization of this compound Derivatives

SubstrateCatalystProductSolventYield (%)Reference
1-(1-Methyl-1H-indol-2-yl)-3-phenylprop-2-yn-1-olAuCl₃9-Methyl-2-phenyl-9H-carbazoleToluene93 organic-chemistry.org
1-(1-Methyl-1H-indol-2-yl)-4-phenylbut-3-yn-2-olAuCl₃3-Benzyl-9-methyl-9H-carbazoleToluene85 organic-chemistry.org
1-(Indol-2-yl)-3-alkyn-1-olsAuCl₃CarbazolesTolueneup to 93 organic-chemistry.org
Propargyl-substituted heterocyclesAu catalystFused pyrroloheterocyclesVariousGood to Excellent organic-chemistry.org

Reactions and Functionalization at the Indole Core

Beyond the reactivity of the ethynyl moiety, the indole nucleus of this compound offers opportunities for further functionalization, particularly at the C3 position. Cross-coupling reactions are a powerful tool for achieving this, allowing for the introduction of a wide range of substituents.

Cross-Coupling Reactions for C3-Functionalization

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a highly effective method for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, the Sonogashira reaction can be employed to introduce an alkynyl substituent at the C3 position of the indole ring, provided a suitable leaving group (e.g., a halogen) is present at this position.

The reaction of a 3-halo-2-ethynyl-1H-indole derivative with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would lead to the corresponding 3-alkynyl-2-ethynyl-1H-indole. This transformation significantly expands the molecular complexity and provides a scaffold for further chemical modifications. The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. wikipedia.org

Research has demonstrated the successful application of the Sonogashira coupling for the C3-functionalization of indole derivatives. For instance, 1-benzyl-3-iodo-1H-indole-2-carbonitrile can be coupled with various terminal alkynes using a palladium catalyst and copper iodide to afford the corresponding 3-alkynyl derivatives in moderate to good yields. nih.gov This highlights the feasibility of applying this methodology to this compound systems.

Table 4: Examples of Sonogashira Coupling for C3-Functionalization of Indole Derivatives

Indole SubstrateAlkyneCatalystCo-catalystBaseSolventYield (%)Reference
1-Benzyl-3-iodo-1H-indole-2-carbonitrilePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF85 nih.gov
1-Benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrilePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF90 nih.gov
1-Benzyl-3-iodo-1H-indole-2-carbonitrile4-EthynyltoluenePd(PPh₃)₂Cl₂CuIEt₃NDMF82 nih.gov
Aryl IodidesTerminal AlkynesPalladium(II) β-oxoiminatophosphane complexesNonePiperidine (B6355638)Solvent-freeup to 99 organic-chemistry.org
Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide or triflate, is a cornerstone of modern organic synthesis. In the context of indole chemistry, this reaction has been widely employed for the arylation of various positions of the indole ring. While specific examples detailing the Suzuki-Miyaura coupling directly on the terminal alkyne of this compound are scarce, the reaction is frequently used to functionalize halo-indoles. For instance, the Suzuki-Miyaura coupling of bromo-indoles with arylboronic acids is a well-established method for the synthesis of aryl-substituted indoles. The reaction conditions typically involve a palladium catalyst, such as Pd(dppf)Cl2 or Pd(OAc)2, a base (e.g., K3PO4 or K2CO3), and a suitable solvent system, often a mixture of an organic solvent and water. beilstein-journals.orgbeilstein-journals.orgnih.gov The successful application of these conditions to various indole substrates suggests the potential for analogous reactivity with a suitably activated this compound derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Indole Derivatives

CatalystBaseSolventTemperature (°C)
Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O80-100
Pd(OAc)₂K₂CO₃DMF100
Na₂PdCl₄ / ˢSPhosNa₂CO₃CH₃CN/H₂O80

This table presents generalized conditions from reactions on various indole substrates, not specifically this compound.

Stille Coupling Reactions

The Stille coupling reaction provides another powerful method for C-C bond formation, utilizing organotin compounds as coupling partners. This reaction is known for its tolerance of a wide range of functional groups. In the realm of indole synthesis, Stille couplings have been performed on iodo-indole derivatives. For example, the reaction of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with organostannanes has been demonstrated, albeit with low to moderate yields (35-40%), using a palladium catalyst in DMF at 40°C. nih.gov The general mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The toxicity of organotin reagents is a notable drawback of this methodology. organic-chemistry.orglibretexts.org

Table 2: Conditions for Stille Coupling of a Substituted Indole

CatalystSubstrateCoupling PartnerSolventTemperature (°C)Yield (%)
PdCl₂(MeCN)₂1-Benzyl-3-iodo-1H-indole-2-carbonitrileOrganostannaneDMF4035-40
Heck Reaction Protocols

The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is a fundamental transformation in organic chemistry. While direct Heck reactions on the C2-ethynyl group of this compound are not prominently reported, the reaction is extensively used for the functionalization of halo-indoles with various alkenes. These reactions are typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent, and can be promoted by conventional heating or microwave irradiation. nih.gov The reaction conditions can be adapted for a wide range of substrates, including complex natural product derivatives. The development of aqueous reaction conditions for the Heck diversification of indole-based substrates highlights the ongoing efforts to create more environmentally benign synthetic methods. nih.gov

Intramolecular Cyclization Reactions for Polycyclic Indole System Formation

The strategic placement of a reactive ethynyl group at the C2 position of the indole ring makes this compound and its derivatives excellent precursors for the synthesis of complex, fused polycyclic systems through intramolecular cyclization reactions.

Synthesis of Indolo[1,2-a]quinoline Derivatives

A notable application of this compound derivatives is in the synthesis of indolo[1,2-a]quinolines. Specifically, 1-(2-ethynylphenyl)-1H-indoles serve as key starting materials for this transformation. A method has been developed that involves a gold-catalyzed oxidation of the triple bond, followed by an acid-promoted intramolecular cyclization where the C2 position of the indole acts as the nucleophile. researchgate.netunimi.it This versatile reaction tolerates a wide array of substituents on the indole core and proceeds in good to excellent yields, ranging from 47% to 93%. unimi.it

Table 3: Gold/Acid-Catalyzed Synthesis of Indolo[1,2-a]quinolin-5(6H)-ones

Catalyst SystemKey TransformationProductYield Range (%)
Gold catalyst / AcidOxidation of triple bond and intramolecular cyclizationSubstituted indolo[1,2-a]quinolin-5(6H)-ones47-93
Formation of Indolo[1,2-f]phenanthridines

The synthesis of indolo[1,2-f]phenanthridines, another class of complex polycyclic systems, can be achieved from precursors derived from this compound. One approach involves a palladium-catalyzed domino C-N coupling/hydroamination/C-H arylation reaction sequence. researchgate.net Another convenient method for the construction of the indolo[1,2-f]phenanthridine core involves the reaction of arynes with 1-(2-bromophenyl)-1H-indole in the presence of a palladium catalyst. nih.gov Furthermore, an efficient palladium-catalyzed strategy has been developed utilizing N-(2-halophenyl)-indoles and iodobenzenes as starting materials, proceeding through a dual C-H bond activation. nih.gov

Cascade Transformations to Complex Indole Scaffolds

The reactivity of the 2-ethynyl group in indole derivatives opens up possibilities for elegant cascade reactions that rapidly build molecular complexity. researchgate.net These sequential reactions, often catalyzed by transition metals, allow for the formation of multiple bonds and rings in a single synthetic operation, avoiding the need for isolation of intermediates. For example, palladium-catalyzed domino reactions have been developed for the synthesis of various phenanthridine (B189435) derivatives in good yields from easily accessible starting materials. researchgate.net The development of such cascade strategies is a highly active area of research, as it provides an efficient pathway to novel and biologically intriguing indole-based polycyclic frameworks. nih.govresearchgate.net

Regioselective Functionalization at the C2 Position

Functionalization at the C2 position of this compound invariably involves the terminal alkyne. The acidic proton of the C-H bond and the electron-rich triple bond are the primary sites of reactivity, enabling the introduction of a variety of substituents.

The terminal C-H bond of the ethynyl group can be functionalized through coupling reactions, which serve as a powerful tool for C-C bond formation.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is highly effective for the C-H arylation or vinylation of this compound. The reaction typically proceeds under mild conditions and demonstrates broad substrate scope. nih.govrsc.org For instance, coupling this compound with various aryl iodides in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) iodide (CuI) co-catalyst in a suitable solvent with a base (e.g., triethylamine) affords a diverse range of 2-(arylethynyl)-1H-indole derivatives. nih.gov

Table 1: Examples of Sonogashira Coupling with Indole Derivatives
Indole SubstrateCoupling PartnerCatalyst SystemProductYield
1-Benzyl-3-iodo-1H-indole-2-carbonitrilePhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrileGood nih.gov
1-Benzyl-3-iodo-1H-indole-2-carbonitrile4-EthylanisolePdCl₂(PPh₃)₂ / CuI / Et₃N1-Benzyl-3-((4-methoxyphenyl)ethynyl)-1H-indole-2-carbonitrile90% nih.gov
ortho-EthynylanilineAryl IodidePd Catalyst2,3-Diarylindole (via sequential reaction)Not specified rsc.org

Acylation: While direct C-H acylation of the terminal alkyne can be challenging, formation of a 2-indolyl ynone can be achieved through coupling with acyl chlorides, often after converting the terminal alkyne to its corresponding metal acetylide.

Beyond C-H functionalization, the ethynyl group is a precursor to various other functionalities at the C2 position.

Hydration to 2-Acylindoles: The hydration of the alkyne moiety in this compound provides a direct route to 2-acetyl-1H-indole. This reaction typically occurs under acidic conditions, often with the aid of a mercury salt catalyst, and follows Markovnikov's rule to yield the corresponding methyl ketone. The resulting 2-acetylindole (B14031) is a key intermediate for further transformations. researchgate.netnih.gov

Cycloaddition Reactions: The alkyne at the C2 position can participate in various cycloaddition reactions. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, can be used to synthesize 2-(1,2,3-triazol-4-yl)-1H-indoles from this compound and various organic azides. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. acs.org

Derivatization Involving Group Migration (e.g., Acyl Group Migration)

A key transformation in the chemistry of substituted indoles is the migration of functional groups between positions on the indole ring. The migration of an acyl group from the C2 to the C3 position is a significant, albeit sometimes challenging, synthetic step that enables access to the thermodynamically more stable 3-acylindole isomers. nih.gov

This rearrangement can be initiated from a 2-acylindole, which, as mentioned, can be synthesized from this compound via hydration. The migration is often acid-catalyzed. For example, treating 2-acetylindole with polyphosphoric acid (PPA) at elevated temperatures can induce its rearrangement to 3-acetylindole. researchgate.net This process is believed to proceed through an N-protonated or N-acyl intermediate, facilitating the intramolecular electrophilic substitution at the C3 position. More recent studies have shown that trifluoromethanesulfonic acid can also effectively facilitate the migration of substituents from the C3 to the C2 position, indicating the reversibility and acid-driven nature of these migrations. nih.gov The ability to promote a C2 to C3 migration is crucial as it unlocks pathways to a wide array of 3-substituted indoles from a common 2-ethynyl precursor.

Synthesis of 3-Amidylindoles and 3-Cyanoindoles

Once an acyl group has been installed at the C3 position via the hydration-migration sequence, it serves as a versatile handle for the synthesis of other important derivatives.

3-Amidylindoles: A 3-acylindole can be converted to a 3-amidylindole through a Beckmann rearrangement of the corresponding oxime. The 3-acylindole is first reacted with hydroxylamine (B1172632) to form an oxime. Treatment of this oxime with an acid catalyst (such as PPA or sulfuric acid) induces the rearrangement to yield the N-substituted 3-carboxamide derivative (an amidylindole).

3-Cyanoindoles: The synthesis of 3-cyanoindoles from 3-acylindoles can also be achieved via the oxime intermediate. Dehydration of the aldoxime derived from a 3-formylindole, or a related ketoxime, using various dehydrating agents (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride, or Burgess reagent) leads to the formation of the nitrile group at the C3 position. nih.gov Several methods exist for the direct synthesis of 3-cyanoindoles, often starting from different precursors, highlighting the importance of this structural motif. rsc.orgresearchgate.netresearchgate.net

Synthesis of 3-Hydroxymethylindoles and α-Hydroxyindolyl Acetate (B1210297) Indoles

The 3-acylindole intermediate is also a direct precursor to valuable alcohol derivatives at the C3 position.

3-Hydroxymethylindoles: The carbonyl of a 3-acylindole can be readily reduced to a hydroxyl group. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent can selectively reduce the ketone to a secondary alcohol, yielding a 3-(1-hydroxyethyl)-1H-indole. If the starting material is a 3-formylindole, the product would be a 3-hydroxymethylindole.

α-Hydroxyindolyl Acetate Indoles: The 3-(1-hydroxyethyl)-1H-indole obtained from the reduction can be subsequently acylated to form the corresponding α-hydroxyindolyl acetate. Reaction with acetyl chloride or acetic anhydride in the presence of a base (like pyridine) will yield the acetate ester. This two-step reduction-acetylation sequence provides a straightforward method for converting a 3-acylindole into a more complex, functionalized side chain.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Ethynyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 2-ethynyl-1H-indole, offering precise insights into the proton and carbon environments within the molecule.

One-dimensional NMR provides fundamental information about the chemical structure. In the ¹H NMR spectrum of 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile, a derivative of this compound, the ethynyl (B1212043) proton appears as a triplet at approximately 2.40 ppm. nih.gov The protons on the indole (B1671886) ring typically resonate in the aromatic region between 7.19 and 7.69 ppm. nih.gov The methylene (B1212753) protons adjacent to the nitrogen and the alkyne group show a singlet at 5.04 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information. For 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile, the quaternary carbons of the indole ring appear at various shifts, including 137.3 ppm and 126.6 ppm. nih.gov The carbon atoms of the ethynyl group resonate around 76.5 ppm (quaternary carbon) and 74.2 ppm (methine carbon). nih.gov The chemical shifts can be influenced by the solvent and any substituents on the indole ring. sigmaaldrich.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indole NH ~8.66 (broad singlet) -
Indole Aromatic CH 7.19 - 7.69 (multiplets) 110.7 - 126.4
Indole C2 (with CN) - 106.0
Indole Quaternary C - 113.2, 126.2, 126.6, 137.1, 137.3
Ethynyl CH 2.40 (triplet) 74.2
Ethynyl C - 76.5
N-CH₂ 5.04 (singlet) 34.4

Note: Data is for 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile and 1H-indole-2-carbonitrile and may vary for the parent this compound and other derivatives. nih.gov

Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in one-dimensional spectra, especially for complex derivatives.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For indole derivatives, COSY spectra clearly show correlations between adjacent protons on the aromatic ring, such as H4-H5, H5-H6, and H6-H7, which aids in their specific assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals corresponding to each protonated carbon in the indole ring and any aliphatic side chains. researchgate.netmdpi.com For instance, the proton signal at 5.04 ppm in 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile would show a cross-peak with the carbon signal at 34.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.edu This technique is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the ethynyl proton could show a correlation to the C2 and C3 carbons of the indole ring, confirming its position. Similarly, the indole NH proton can show correlations to carbons C2, C3, and C7a, helping to define the heterocyclic ring structure. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

FT-IR spectroscopy is highly effective for identifying key functional groups in this compound. The most characteristic vibrations include:

N-H Stretch: A sharp band typically appears around 3406 cm⁻¹ for the indole N-H group. researchgate.net

C≡C-H Stretch: The terminal alkyne C-H bond gives rise to a sharp, often strong, absorption near 3289 cm⁻¹. rsc.org

C≡C Stretch: The carbon-carbon triple bond stretch is observed as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. For a related compound, 5-ethynyl-2,3,3-trimethyl-3H-indole, this peak is seen at 2099 cm⁻¹. liverpool.ac.uk

Aromatic C=C Stretch: The indole ring exhibits characteristic C=C stretching vibrations within the 1450-1620 cm⁻¹ range. researchgate.net

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are typically found below 900 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Frequencies for this compound and Related Structures

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Indole N-H Stretch 3406 researchgate.net
Alkyne ≡C-H Stretch ~3289 rsc.org
Alkyne C≡C Stretch 2099 - 2203 liverpool.ac.uk
Aromatic C=C Stretch 1456 - 1616 researchgate.net

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the molecule and is sensitive to the conjugated π-system.

The UV-Vis spectrum of indole and its derivatives is characterized by distinct absorption bands arising from π-π* transitions within the aromatic system. The conjugation of the ethynyl group at the C2 position is expected to influence these absorptions. Indole itself typically shows two main absorption bands, one around 270-290 nm and a stronger one near 220 nm. The introduction of the ethynyl group can cause a red shift (bathochromic shift) of these absorptions to longer wavelengths and may alter their intensities. For instance, various indole analogues have been characterized using UV-Vis spectroscopy, with measurements often performed in solvents like methanol. researchdata.edu.au The specific absorption maxima (λmax) and molar absorptivity values are dependent on the substitution pattern and the solvent used. rsc.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the molecular weight determination and structural analysis of this compound derivatives. It provides vital information on the mass-to-charge ratio (m/z) of molecular ions and their fragments, confirming molecular formulas and offering insights into the compound's structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing indole derivatives, which might be thermally labile. libretexts.org This method allows for the ionization of molecules directly from a liquid phase, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. libretexts.org The resulting mass spectrum displays peaks corresponding to these molecular ions, allowing for the confirmation of the molecular weight of the synthesized compounds. libretexts.orgmdpi.com

In the analysis of indole derivatives, ESI-MS has been effectively used to confirm the products of synthetic reactions. For instance, in the synthesis of 2-substituted indoles via palladium-catalyzed cyclization of 2-alkynylanilines, ESI-MS was used to identify the molecular ions of the products. mdpi.com Studies on various indole derivatives have established general fragmentation pathways that aid in their structural elucidation. nih.gov While 3-substituted indoles have shown a tendency to form [2M-H]⁺ dimeric species in ESI-MS, this phenomenon is notably absent for indoles substituted only at the 2-position. brad.ac.uk

The following table summarizes ESI-MS data for several indole derivatives, demonstrating the application of this technique in their characterization.

Compound NameDerivative TypeIonization ModeObserved m/z ([M-H]⁻ or [M+H]⁺)Reference
2-Hexyl-1H-indole2-Substituted IndoleESI⁻200 mdpi.com
2-Cyclopropyl-1H-indole2-Substituted IndoleESI⁻156 mdpi.com
2-(4-Methoxy-3-methylphenyl)-1H-indole2-Substituted IndoleESI⁻236 mdpi.com
(S)-3-(3-((7-Iodo-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrileFused Indole System DerivativeESI⁺394.1 mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. chromatographyonline.com This technique is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. For newly synthesized this compound derivatives, HRMS is the definitive method for confirming their molecular formula. mdpi.comnih.gov

The precision of HRMS is typically expressed in parts per million (ppm) error between the calculated exact mass and the experimentally observed mass. An error of less than 5 ppm is generally required to unambiguously identify a molecule. chromatographyonline.com Various indole derivatives have been characterized using HRMS, often coupled with ESI, to confirm their successful synthesis. mdpi.commdpi.comnih.gov

The table below presents HRMS data for representative indole derivatives, highlighting the accuracy of this technique.

Compound NameMolecular FormulaCalculated Mass (m/z)Found Mass (m/z)Mass Error (ppm)Ion TypeReference
2-Hexyl-1H-indoleC₁₄H₁₈N200.1439200.1438-0.5[M-H]⁻ mdpi.com
N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamideC₂₂H₁₉N₃NaO₃396.1319396.137313.6[M+Na]⁺ mdpi.com
Methyl 3-nitro-4-(carbazol-9-yl)-1H-indole-6-carboxylateC₂₂H₁₄N₃O₄384.0990384.09900.0[M-H]⁻ mdpi.com
N-(4-methoxyphenyl)-4-(carbazol-9-yl)-1H-indole-6-carboxamideC₂₂H₁₆N₃O₄386.1146386.11490.78[M-H]⁻ mdpi.com
N-(9-octyl-9H-carbazol-3-yl)-2-chloro-N-(9-octyl-9H-carbazol-3-yl)-7H-purin-6-amineC₄₀H₃₈N₉644.3245644.3234-1.70[M+H]⁺ mdpi.com

X-ray Crystallography

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structure determination. uhu-ciqso.es This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.orguol.de The analysis yields a detailed three-dimensional electron density map, from which the positions of individual atoms can be determined. wikipedia.org

For derivatives of this compound, SC-XRD analysis provides irrefutable proof of structure and reveals key solid-state features. For example, the crystal structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a key intermediate for the drug fluvastatin, was determined using SC-XRD. scirp.org The analysis revealed its orthorhombic crystal system and Pna21 space group, and provided precise measurements of intramolecular parameters, such as the 111.5 (3)° dihedral angle between the indole plane and the 4-fluorophenyl ring. scirp.org SC-XRD is also crucial for determining the absolute configuration of chiral indole derivatives. nih.gov The structure of complex derivatives, such as those containing a pyrimido[4,5-b]indole core, have also been confirmed by this method. mdpi.com

The table below summarizes crystallographic data obtained for selected indole derivatives.

Compound NameCrystal SystemSpace GroupKey Structural FeaturesReference
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehydeOrthorhombicPna2₁Dihedral angle between indole plane and 4-F-phenyl ring is 111.5 (3)°. scirp.org
3-(Piperidin-3-yl)-1H-indoleMonoclinicP2₁/nForms a racemic conglomerate of homoenantiomeric crystals. nih.gov
5-Fluoro-3-(piperidin-3-yl)-1H-indoleMonoclinicP2₁/cCrystallizes as a "true racemate" in a centrosymmetric space group. nih.gov
5-Methoxy-3-(piperidin-3-yl)-1H-indoleMonoclinicC2/cCrystallizes as a "true racemate" in a centrosymmetric space group. nih.gov

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound derivatives from reaction mixtures are critical steps to obtain materials of high purity for subsequent analysis and application. Chromatographic techniques are the primary methods employed for this purpose.

The most common method for the purification of indole derivatives is flash column chromatography using silica (B1680970) gel as the stationary phase. nih.govbeilstein-journals.orgmdpi.com The selection of an appropriate mobile phase, typically a mixture of non-polar and polar solvents like petroleum ether (or hexane) and ethyl acetate (B1210297), is crucial for achieving effective separation. mdpi.combeilstein-journals.org The progress of the purification is often monitored by thin-layer chromatography (TLC), which is also used to track the progress of the initial chemical reaction. mdpi.commdpi.comrsc.org

For analytical purposes and for the separation of complex mixtures or enantiomers, High-Performance Liquid Chromatography (HPLC) is employed. mdpi.comnih.gov Reverse-phase HPLC, using columns like C18, is a common configuration for analyzing indole derivatives. sielc.com In some cases, semi-preparative HPLC is used to separate diastereomers that are difficult to resolve by column chromatography. nih.gov

The following table lists examples of chromatographic conditions used for the purification of various indole derivatives.

Compound NamePurification MethodStationary PhaseMobile Phase / Eluent SystemReference
1H-Indole-2-carbonitrileFlash Column ChromatographySilica GelPetroleum ether/Ethyl acetate (80:20) nih.gov, mdpi.com
2-Hexyl-1H-indoleFlash Column ChromatographySilica GelPetroleum ether/Ethyl acetate (9:1) mdpi.com
2-(4-Methoxy-3-methylphenyl)-1H-indoleFlash Column ChromatographySilica GelPetroleum ether/Ethyl acetate (9:1) mdpi.com
2-Methylindolo[1,2-c]quinazolineFlash Column ChromatographySilica Geln-hexane/Ethyl acetate (85/15 v/v) beilstein-journals.org
(S)-3-(3-((7-Iodo-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrileFlash Column ChromatographySilica GelDichloromethane-(Ethyl acetate-Methanol 95-5) gradient mdpi.com
(3R,2S)- and (3S,2S)-methyl-2-[3-(1H-indol-3-yl)-1-piperidil]-2-phenylacetateSemi-preparative HPLCNot specifiedNot specified nih.gov

Computational Chemistry and Theoretical Investigations of 2 Ethynyl 1h Indole

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding CharacteristicsQTAIM analysis would characterize the nature of the chemical bonds within 2-ethynyl-1H-indole based on the topology of the electron density. By analyzing parameters at the bond critical points (BCPs)—such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r))—the covalent or ionic character of each bond can be quantified, providing deep insight into the intra-atomic interactions.

Without specific computational studies on this compound, providing the detailed research findings and data tables as requested is not possible. The field awaits such an investigation to fully characterize this compound from a theoretical standpoint.

Hirshfeld Surface Analysis and Non-Covalent Interaction Studies

The analysis of various substituted indoles consistently reveals that the crystal packing is governed by a network of weak intermolecular forces. iucr.orgiucr.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each contact type to the total surface area. iucr.org

For indole (B1671886) derivatives, the most significant contributions to the Hirshfeld surface typically arise from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and heteroatom-hydrogen (O···H/H···O, N···H/H···N) contacts. iucr.orgmdpi.com Given the structure of this compound, which consists of an indole ring system and an ethynyl (B1212043) group, similar interactions are expected to be dominant. The indole N-H group can act as a hydrogen bond donor, while the aromatic rings and the alkyne's π-system can act as acceptors, leading to N–H···π and C–H···π interactions. iucr.org

A summary of typical intermolecular contact contributions for various indole derivatives, which provides a predictive framework for this compound, is presented below.

Intermolecular ContactTypical Percentage Contribution (%)Description
H···H18 - 55Represents the most frequent, albeit weak, van der Waals interactions. iucr.orgresearchgate.net
C···H/H···C8 - 20Indicative of C–H···π interactions involving the aromatic system. iucr.orgmdpi.com
O···H/H···O~10 - 25 (in substituted indoles)Significant where oxygen atoms are present, indicating hydrogen bonding. iucr.orgmdpi.com
N···H/H···N~1.5 - 3Represents hydrogen bonding involving the indole nitrogen. mdpi.com
Br···H/H···Br~17 (in bromo-substituted indoles)Highlights the role of halogen atoms in forming intermolecular contacts. iucr.org
π···πVariableStacking interactions between aromatic rings, crucial for crystal packing. iucr.org

These computational tools are crucial not only for understanding crystal packing but also for rationalizing the physical properties of the solid state and guiding the design of new materials with desired supramolecular structures.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions involving indole derivatives. researchgate.netnih.gov These theoretical studies provide detailed insights into reaction pathways, transition state geometries, and activation energies, which are often difficult to determine experimentally. For this compound, computational modeling can be applied to understand its reactivity in various transformations, such as transition-metal-catalyzed cyclizations and cycloaddition reactions. researchgate.netnih.govnih.gov

One of the most important synthetic routes to 2-substituted indoles is the cyclization of 2-alkynylanilines. researchgate.net DFT studies have been employed to explore the mechanism of such reactions, for instance, in palladium-catalyzed cyclizations. These studies can map out the entire reaction coordinate, identifying key intermediates and the rate-determining step. For example, a computational analysis of a palladium-catalyzed cyclization revealed a two-step mechanism where the palladium catalyst promotes proton transfer and subsequent cyclization, with the initial step having a significant energy barrier. researchgate.net Such calculations can also effectively model the influence of solvents and substituent electronic effects on the reaction's energy profile. researchgate.net

Cycloaddition reactions involving the indole scaffold or its aryne derivatives ("indolynes") are another area where computational modeling has provided critical understanding. nih.gov Theoretical investigations of Diels-Alder reactions between indolynes and dienes have been used to rationalize the observed regioselectivity. nih.gov By calculating the energies of different transition states, researchers can predict which regioisomeric product will be favored. These models have shown that cycloadditions involving certain indolynes have substantial electrophilic substitution character, which controls the regiochemical outcome. nih.gov

Furthermore, computational chemistry plays a vital role in understanding the regioselectivity of C-H functionalization on the indole ring, a key strategy for synthesizing complex indole-containing molecules. nih.gov Theoretical studies have helped establish general rules for predicting the site of functionalization (e.g., at the C2, C3, or C7 position) based on the reaction mechanism and the nature of the transition metal catalyst. nih.gov For reactions involving this compound, DFT could predict how the ethynyl substituent influences the electronic structure and reactivity of the indole core, thereby guiding synthetic efforts toward desired products.

The table below summarizes key applications of computational modeling in elucidating reaction mechanisms relevant to this compound.

Reaction TypeComputational MethodKey Insights Gained
Transition-Metal-Catalyzed CyclizationDFT (e.g., B3LYP)Determination of reaction pathways, identification of rate-determining steps, and analysis of solvent/substituent effects. researchgate.net
Indolyne CycloadditionDFT (e.g., M06-2X)Rationalization of regio- and stereoselectivity by comparing transition state energies and analyzing reaction character (e.g., electrophilic substitution). nih.gov
1,3-Dipolar CycloadditionDFT (e.g., B3LYP)Analysis of reaction profiles to confirm one-step mechanisms and use of Electron Localization Function (ELF) to understand bonding changes. mdpi.com
C-H FunctionalizationDFTPrediction of regioselectivity based on the C-H activation mechanism and catalyst type. nih.gov

Through these theoretical investigations, a deeper understanding of the factors controlling reactivity and selectivity is achieved, facilitating the development of novel and efficient synthetic methodologies for indole derivatives.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block in Complex Molecule Construction

The dual functionality of the ethynyl (B1212043) group and the indole (B1671886) core makes 2-ethynyl-1H-indole a privileged precursor in the synthesis of intricate molecules. Chemists leverage its reactivity to forge new carbon-carbon and carbon-heteroatom bonds, facilitating access to a diverse range of valuable chemical entities.

Derivatives of 1H-indole-2-acetic acid are prevalent in numerous naturally occurring indoline (B122111) alkaloids and serve as crucial intermediates in the total synthesis of various natural products and their pharmaceutical analogues. nih.gov The this compound scaffold provides a direct route to these and other complex natural structures. For instance, synthetic strategies targeting the alkaloid natural product Goniomitine have utilized a Larock-type annulation to create a C2-borylated indole, demonstrating an approach that can be adapted from ethynyl precursors. acs.org Furthermore, the synthesis of Meridianins, a class of marine alkaloids, has been achieved through methods involving the annulation of C-nitrosoaromatics with ethynylpyrimidine compounds, showcasing a synthetic strategy relevant to ethynyl-indole chemistry. researchgate.net The Fischer indole synthesis, a classic method for creating the indole core, is frequently employed in the initial steps of synthesizing complex alkaloids like murrayanine (B1213747) and lycogarubin C, after which an ethynyl group could be introduced for further diversification. rsc.org

The reactivity of the ethynyl group is extensively exploited in cyclization reactions to build fused and spirocyclic heterocyclic systems.

Indoloquinolines: A prominent application is the synthesis of indolo[1,2-a]quinolines. unimi.it One method involves an iodine-mediated electrophilic 6-endo-dig ring closure of 1-(2-ethynylphenyl)-1H-indoles, which proceeds under mild conditions to afford 5-iodoindolo[1,2-a]quinolines in good to excellent yields. nih.govfigshare.com This reaction forms a C-C bond regioselectively on the more electrophilic carbon of the alkyne. nih.gov Another approach uses a gold-catalyzed oxidation of the triple bond followed by an acid-promoted intramolecular cyclization at the indole C2 position to produce indolo[1,2-a]quinolin-5(6H)-ones. researchgate.netresearchgate.net This strategy is versatile, tolerating a wide range of substituents on the indole core. unimi.itresearchgate.net

Pyrrolopyridines: The synthesis of pyrrolopyridines, also known as azaindoles, can be achieved through the cycloisomerization of 2-substituted indoles. ccspublishing.org.cntugraz.at Gold-catalyzed cycloisomerization provides a convenient route to these structures. ccspublishing.org.cn

Spiro Indoles: Novel aza-spiro researchgate.netlongdom.orgindole scaffolds containing an alkyne unit have been constructed through sequential C-H activation strategies. researchgate.net Rhodium(III)-catalyzed C7-H activation and cyclization of indoles with maleimide (B117702) can afford unique spiroindoles, which can be further modified, for example, via click chemistry involving an ethynyl group. researchgate.net

Heterocyclic ArchitecturePrecursor TypeCatalyst/ReagentKey TransformationRef
Indolo[1,2-a]quinolines 1-(2-Ethynylphenyl)-1H-indoleIodine (I₂)Electrophilic 6-endo-dig cyclization nih.gov
Indolo[1,2-a]quinolin-5(6H)-ones 1-(2-Ethynylphenyl)-1H-indoleGold (Au) catalyst / AcidOxidation and intramolecular cyclization researchgate.net
Aza-spiro researchgate.netlongdom.orgindoles IndoleRhodium (Rh) catalystSequential C-H activation/cyclization researchgate.net
Pyrrolopyridines 2-Substituted IndoleGold (Au) catalystCycloisomerization ccspublishing.org.cn

This table provides an interactive summary of methods to construct diverse heterocyclic architectures.

The this compound framework allows for the introduction of substituents at specific positions with high control, a critical aspect of modern synthetic chemistry. A cobalt(III)-catalyzed C-2 selective C-H alkynylation of indoles using hypervalent iodine-alkyne reagents is an efficient method to produce C-2 alkynylated indoles. researchgate.netacs.org The protecting groups used in this process can be easily removed to yield the parent this compound. researchgate.netacs.org

Once formed, the ethynyl group directs further functionalization. For example, a base-promoted tandem reaction of 2-alkynylanilines with arylaldehydes leads to α-(2-indolyl) ketones with high regioselectivity via a 5-endo-dig cyclization. rsc.org Furthermore, polysubstituted indoles with an electron-withdrawing group at the C-3 position can be synthesized from N-arylhydroxylamines and conjugated terminal alkynes through a -sigmatropic rearrangement, offering a scalable route to functionalized indoles. nih.gov Palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki–Miyaura, and Heck reactions, on 3-iodo-2-cyanoindole precursors (which can be derived from ethynyl indoles) enable the synthesis of a wide variety of di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.govresearchgate.net

Synthesis MethodRegioselectivityKey Reagents/CatalystProduct TypeRef
C-H AlkynylationC2-positionCobalt(III) catalyst, Hypervalent iodine-alkyneC2-alkynylated indoles acs.org
Tandem Cyclization/Aroylationα-position of C2Base (e.g., t-BuOK), Arylaldehydeα-(2-Indolyl) ketones rsc.org
-Sigmatropic RearrangementC3-positionDABCO3-EWG-indoles nih.gov
Cross-Coupling ReactionsC3-positionPalladium (Pd) catalystPolysubstituted indole-2-carbonitriles nih.gov

This table provides an interactive summary of regioselective syntheses of polysubstituted indoles.

Integration into Diversity-Oriented Synthesis (DOS) and Combinatorial Libraries

2-Substituted indoles are valuable building blocks for diversity-oriented synthesis (DOS) and the creation of combinatorial libraries. longdom.org The ethynyl group on this compound is particularly suitable for this purpose, as it can participate in a wide range of reliable coupling reactions, such as "click chemistry," to rapidly generate a large number of diverse molecules from a common core structure.

The synthesis of indole libraries on solid supports has been described, where an indole core is anchored to a resin and subsequently diversified. beilstein-journals.orgnih.gov Organometallic reactions, including Suzuki, Heck, and Sonogashira couplings, are used to introduce molecular diversity. beilstein-journals.orgnih.gov The alkyne functionality of this compound makes it an ideal substrate for such solid-phase Sonogashira reactions, enabling the construction of extensive compound libraries for biological screening. beilstein-journals.org The development of these methods facilitates the exploration of chemical space around the indole scaffold, which is a privileged structure in medicinal chemistry. longdom.orgnih.gov

Development of Novel Materials and Functional Systems

The electronic properties and rigid structure of the indole ring, combined with the versatile reactivity of the ethynyl group, make this compound an attractive component for advanced materials.

The indole moiety is a component in various organic semiconducting materials. google.com There is a significant demand for novel organic conducting and semiconducting materials for use in plastic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. sigmaaldrich.com Heteroaromatic systems derived from ethynyl-indole precursors, such as indolo[1,2-a]quinolines, have found use as organic functional materials, including as heteroaromatic semiconductors and in aggregation-induced emission luminogens. unimi.it The synthesis of polymers incorporating the indole moiety has been explored for these applications. researchgate.net The ethynyl group provides a key point for polymerization or for linking the indole core into larger conjugated systems, which is essential for charge transport in semiconducting materials and for creating materials with specific photonic properties. google.com

Supramolecular Chemistry and Host-Guest Systems

The unique structural and electronic properties of this compound make it a valuable building block in the field of supramolecular chemistry. The indole ring system, with its planar, aromatic character, and the appended ethynyl group, a rigid, linear rod, contribute to a variety of non-covalent interactions that govern molecular self-assembly and host-guest recognition.

The indole moiety itself is capable of participating in hydrogen bonding (via the N-H group), π-π stacking interactions, and cation-π interactions. The ethynyl group introduces further possibilities for interaction. Research has shown that the ethynyl group can finely modulate the interaction energy in cation-π and anion-π complexes. researchgate.net It has been observed to reduce the effect of electron-withdrawing groups in cation-π complexes, thereby enhancing the interaction. researchgate.net Conversely, in anion-π systems, it amplifies the effect of electron-withdrawing groups, which also leads to improved interaction strength. researchgate.net This dual behavior is crucial for the rational design of new supramolecular systems. researchgate.net

Furthermore, the entire molecular framework can engage in weaker, yet cumulatively significant, C-H···π interactions. In the crystal structure of related molecules like 1-ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole, the supramolecular aggregation is completed by such weak C-H···π interactions involving various parts of the molecule and the indole ring system. nih.gov These directional interactions are fundamental in guiding the formation of ordered solid-state structures and play a role in the pre-organization required for host-guest complexation. The development of chemosensors, a key area of supramolecular chemistry, has utilized indole and azaindole motifs, often linked through a 1,2,3-triazole ring formed from an ethynyl precursor, to achieve selective anion recognition. rsc.org

Functional Metal Complex Ligands

The this compound scaffold is a versatile platform for the design of functional ligands for metal complexes. The indole nitrogen atom and the π-system of the ethynyl group can both serve as coordination sites for metal ions. The ability to modify both the indole ring and the terminal alkyne allows for the synthesis of a wide array of ligands with tailored electronic and steric properties.

Indole-based ligands have been used to synthesize a variety of metal complexes with transition metals such as cobalt(II), nickel(II), copper(II), zinc(II), and palladium(II). jptcp.compreprints.org The resulting metallo-organic structures often exhibit specific geometries, such as octahedral or square-planar, depending on the metal ion and the coordination environment provided by the ligand. preprints.org For instance, indole derivatives can be incorporated into Schiff base or thiosemicarbazone ligands, which then coordinate to metal centers in a bidentate or tridentate fashion. jptcp.compreprints.org

The ethynyl group extends the ligand's functionality, providing a rigid linker and a site for further reactions or coordination. Gold(I)-alkynyl complexes, for example, are known to form luminescent materials, sometimes self-assembling into supramolecular structures like hydrogels through a combination of aurophilic (Au···Au) interactions, π–π stacking, and hydrogen bonding. ub.edu The synthesis of metallomacrocycles and other supramolecular structures often relies on the pre-synthesis of suitable ligands where ethynyl groups can play a crucial role in defining the geometry and rigidity of the final assembly. ub.edu The combination of the indole heterocycle with the ethynyl linker provides a powerful tool for constructing complex, functional coordination compounds for applications in catalysis, materials science, and medicinal chemistry. researchgate.netambeed.com

Synthesis of Highly Functionalized Triazoles for Materials Science and Bioengineering

The terminal alkyne of this compound is an ideal functional group for participating in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Linking the indole scaffold to other molecular fragments via a stable triazole bridge has become a powerful strategy for creating highly functionalized molecules for materials science and bioengineering. orgchemres.orgsci-hub.se

In materials science, 1,2,3-triazoles are valued for their chemical stability and their ability to act as linkers in the construction of polymers, dyes, and fluorescent materials. mdpi.com The synthesis of novel 1,2,3-triazole-linked indole derivatives allows for the combination of the photophysical properties of the indole moiety with those of other aromatic or functional groups. For example, studies on 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, synthesized via CuAAC, have revealed promising fluorescence properties, including large Stokes shifts, making them suitable for investigation as fluorophores. mdpi.com

In bioengineering and medicinal chemistry, the triazole ring is often employed as a bioisostere for the amide bond, offering improved metabolic stability. nih.gov This strategy has been used to synthesize novel compounds targeting biological receptors, such as dopamine (B1211576) D3 receptor ligands, where an ethynyl-indole derivative is coupled with an appropriate azide (B81097). nih.gov The reaction is modular, allowing for the rapid generation of libraries of compounds for biological screening. nih.gov An efficient synthesis of 1,2,3-triazole-linked indoles has been reported by reacting 2-aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehydes with various aryl azides, catalyzed by copper(II) acetate (B1210297) with sodium ascorbate (B8700270) as a reducing agent, affording products in high yields. orgchemres.org

Below is a table summarizing the synthesis of various 1,2,3-triazole-linked indoles via CuAAC, demonstrating the versatility of this approach.

Table 1: Synthesis of 1,2,3-Triazole-Linked Indole Derivatives via CuAAC orgchemres.org
EntryAryl Group on Indole (Ar¹)Aryl Group on Azide (Ar²)ProductYield (%)
1C₆H₅C₆H₅3a92
2C₆H₅4-MeC₆H₄3b90
3C₆H₅4-MeOC₆H₄3c88
4C₆H₅4-ClC₆H₄3d91
54-MeC₆H₄C₆H₅3e85
64-MeOC₆H₄C₆H₅3f82

The mechanism for this transformation involves the in-situ reduction of Cu(II) to the active Cu(I) species, which then forms a copper(I) acetylide with the ethynyl-indole derivative. orgchemres.org This intermediate reacts with the aryl azide through a six-membered copper metallacycle, followed by cyclization and regeneration of the catalyst to yield the final triazole product. orgchemres.org This robust synthetic methodology underscores the importance of ethynyl-indoles as precursors to complex, functional molecules. mdpi.comacs.org

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